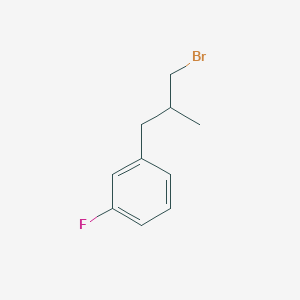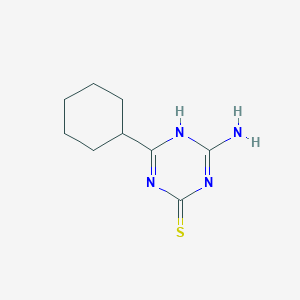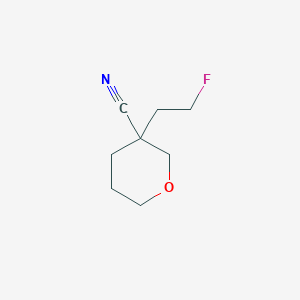![molecular formula C15H22N2O5 B13161661 Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate](/img/structure/B13161661.png)
Methyl (2R,3S)-3-(3-aminophenyl)-2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a tert-butoxycarbonyl-protected amino group, and a hydroxypropanoate moiety. Its stereochemistry is defined by the (2R,3S) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde, tert-butyl carbamate, and methyl acrylate.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Protection: The amino group is protected by reacting it with tert-butyl carbamate in the presence of a base like triethylamine to form the tert-butoxycarbonyl-protected amino group.
Aldol Reaction: The protected amino compound undergoes an aldol reaction with methyl acrylate in the presence of a base such as sodium hydride to form the desired hydroxypropanoate moiety.
Purification: The final product is purified using techniques like column chromatography to obtain methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
化学反応の分析
Types of Reactions
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amino group, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of various substituted amino derivatives.
科学的研究の応用
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.
類似化合物との比較
Similar Compounds
Methyl (2R,3S)-3-(3-aminophenyl)-2-amino-3-hydroxypropanoate: Lacks the tert-butoxycarbonyl protection, making it more reactive.
Methyl (2R,3S)-3-(3-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a nitro group instead of an amino group, altering its chemical properties.
Uniqueness
Methyl (2R,3S)-3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butoxycarbonyl-protected amino group provides stability and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C15H22N2O5 |
|---|---|
分子量 |
310.35 g/mol |
IUPAC名 |
methyl (2R,3S)-3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
InChIキー |
NSDGLTINGBHTEY-NEPJUHHUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)N)O)C(=O)OC |
正規SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



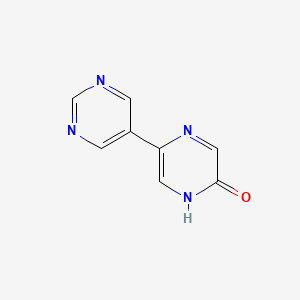
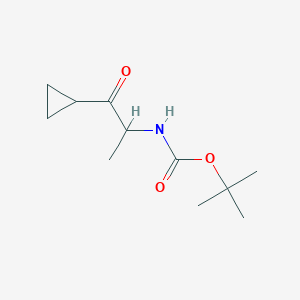


![4-{[1-(bromomethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13161614.png)

![9-(Cyclopropylmethyl)-3-methyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13161638.png)

